molecular formula C8H5BrN2O2 B1376478 4-Amino-7-bromo-isoindole-1,3-dione CAS No. 866767-06-8

4-Amino-7-bromo-isoindole-1,3-dione

Cat. No.: B1376478
CAS No.: 866767-06-8
M. Wt: 241.04 g/mol
InChI Key: HUAUVOSVRZPBNM-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with an amino group at position 4 and a bromine atom at position 7.

Biochemical Analysis

Biochemical Properties

4-Amino-7-bromo-isoindole-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can impact various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. It influences cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to altered gene expression and reduced cellular metabolism . In non-cancerous cells, this compound can enhance cellular antioxidant defenses, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it inhibits the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased resistance to oxidative stress and altered metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can enhance antioxidant defenses and improve overall cellular health. At high doses, it may exhibit toxic effects, such as liver damage and impaired kidney function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-bromo-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and triethylamine in a solvent like toluene at reflux conditions . Another method involves the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) under similar catalytic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-bromo-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Properties

IUPAC Name

4-amino-7-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAUVOSVRZPBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Aminophthalimide (2.00 g, 12.3 mmol) was dissolved in methanol (200 mL), and the solution was added with N-bromosuccinimide (2.19 g, 12.3 mmol), followed by stirring at room temperature for 50 minutes. The obtained solid was collected by filtration and washed with methanol to obtain 3-amino-6-bromophthalimide (2.21 g, yield 74%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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